molecular formula C23H21N3O4S2 B2654763 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886936-75-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2654763
CAS No.: 886936-75-0
M. Wt: 467.56
InChI Key: HJJJSRNMPAMTNO-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide ( 886936-75-0) is a benzothiazole derivative supplied with a purity of 95% or higher . This compound is provided for research and development applications exclusively. Benzothiazoles represent a privileged scaffold in medicinal chemistry, known for their diverse pharmacological profiles. Research into analogous structures has demonstrated significant potential in various therapeutic areas. Specifically, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have shown promising antidiabetic activity in non-insulin-dependent diabetes mellitus (NIDDM) rat models, with some compounds acting as potential inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . Furthermore, benzothiazole cores are increasingly investigated for their anti-tubercular properties , with recent studies highlighting their potency against Mycobacterium tuberculosis and their investigation as inhibitors of molecular targets like DprE1 . The structural framework of this compound, which incorporates a benzamide moiety, is also found in other derivatives that have been patented for their activity as cell differentiation inducers . The presence of both benzothiazole and pyridine heterocycles in a single molecular framework makes this compound a valuable building block for researchers in drug discovery. It is ideal for exploring structure-activity relationships (SAR), screening for new biological activities, and developing novel therapeutic agents for conditions such as diabetes, infectious diseases, and cancer . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-3-30-18-10-11-20-21(14-18)31-23(25-20)26(15-17-8-4-5-12-24-17)22(27)16-7-6-9-19(13-16)32(2,28)29/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJJSRNMPAMTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a strong base such as sodium hydride.

    Sulfonylation: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyridinylmethyl Group: The final step involves coupling the intermediate with 2-pyridinemethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiazole-incorporated benzamides, which are widely studied for their diverse biological activities. Below is a detailed comparison with structurally related analogs based on available data:

Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (Target) 6-ethoxy (benzothiazole), 3-methanesulfonyl (benzamide), N-(pyridin-2-yl)methyl C₂₂H₂₂N₃O₄S₂ (inferred) ~468.5 (inferred) High polarity due to methanesulfonyl and pyridine; potential for π-π interactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro (benzothiazole), 3,5-dimethoxy (benzamide) C₁₆H₁₂Cl₂N₂O₃S 383.25 Higher molecular weight; chloro groups enhance lipophilicity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 6-ethoxy (benzothiazole), 4-trifluoromethyl (benzamide) C₁₇H₁₃F₃N₂O₂S 366.36 Trifluoromethyl group increases metabolic stability; lower polarity
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Thienopyridine-benzothiazole hybrid, methyl(phenyl)sulfamoyl (benzamide) C₃₂H₂₈N₄O₃S₃ (inferred) ~636.8 (inferred) Extended planar structure; sulfamoyl group enhances solubility

Key Differences and Implications

  • The pyridin-2-ylmethyl substitution on the benzamide nitrogen distinguishes the target compound from simpler analogs like , which lack this moiety. This group may improve solubility and π-stacking interactions in biological systems.
  • Molecular Weight and Complexity: The target compound’s molecular weight (~468.5 g/mol) exceeds that of simpler benzothiazole benzamides (e.g., at 366.36 g/mol) but is lower than hybrid structures like .
  • Synthetic Accessibility :

    • The synthesis of the target compound likely involves multi-step coupling reactions, similar to methods described for related benzothiazole-acetamide derivatives (e.g., EDC-mediated amidation in ). In contrast, dichloro- or trifluoromethyl-substituted analogs may require specialized halogenation or fluorination steps.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a benzothiazole core, an ethoxy group, a methanesulfonyl moiety, and a pyridine ring. The molecular formula is C16H19N3O4SC_{16}H_{19}N_{3}O_{4}S with a molecular weight of approximately 367.46 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₄S
Molecular Weight367.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may modulate various biochemical pathways by inhibiting enzymes or binding to receptors involved in disease processes.

Enzyme Inhibition

Studies have shown that benzothiazole derivatives can inhibit various enzymes such as:

  • Cyclooxygenase (COX) : Involved in inflammation.
  • Protein Kinases : Key regulators in cell signaling pathways.

Antimicrobial Activity

Benzothiazole derivatives have been noted for their antimicrobial properties. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria in vitro.

Case Study: Antimicrobial Efficacy
A study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 10 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound.

Mechanism
The compound may induce apoptosis in cancer cells through:

  • Activation of caspase pathways.

Case Study: Cancer Cell Line Testing
In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) showed significant cytotoxic effects with IC50 values around 25 µM.

Cell LineIC50 (µM)
HeLa25
MCF730

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